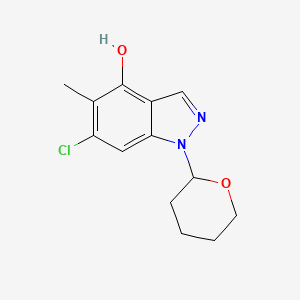
6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 5th position, and a tetrahydro-2H-pyran-2-yl group at the 1st position of the indazole ring The hydroxyl group is located at the 4th position
Méthodes De Préparation
The synthesis of 6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with a suitable base can lead to the formation of the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.
Analyse Des Réactions Chimiques
6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Reaction conditions often involve heating or refluxing to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted indazole derivatives.
Applications De Recherche Scientifique
6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: This compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol can be compared with other similar compounds, such as:
4-Bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: This compound has a bromine atom instead of a hydroxyl group at the 4th position.
6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: This compound lacks the hydroxyl group at the 4th position.
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: This compound lacks both the chlorine atom at the 6th position and the hydroxyl group at the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15ClN2O2 |
|---|---|
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
6-chloro-5-methyl-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-10(14)6-11-9(13(8)17)7-15-16(11)12-4-2-3-5-18-12/h6-7,12,17H,2-5H2,1H3 |
Clé InChI |
OUNKGLJFSXVEHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C(=C1O)C=NN2C3CCCCO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12946557.png)
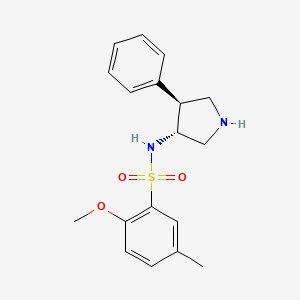
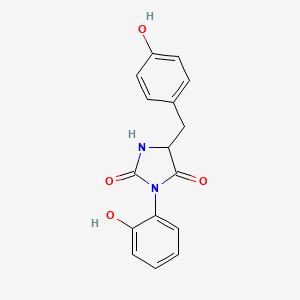
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)
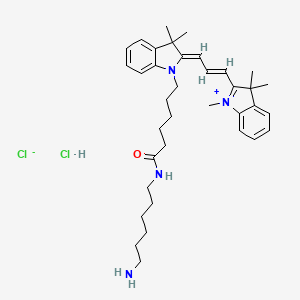
![(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12946587.png)
![Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B12946588.png)

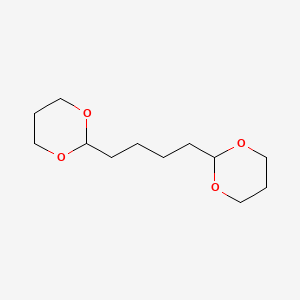
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride](/img/structure/B12946593.png)
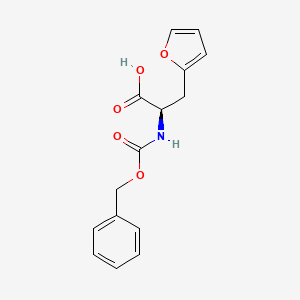
![6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine](/img/structure/B12946601.png)
![N,N'-(2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12946632.png)
